{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid
CAS No.: 1375069-29-6
Cat. No.: VC3001800
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375069-29-6 |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) |
| Standard InChI Key | JVGUJFHLJQWVBQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Introduction
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential uses.
Synthesis Methods
The synthesis of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid would likely involve multi-step organic synthesis techniques, similar to those used for related compounds. This might include:
-
Step 1: Formation of the biphenyl core through Suzuki or Ullmann coupling reactions.
-
Step 2: Introduction of the piperidine ring via amide formation.
-
Step 3: Attachment of the acetic acid moiety through further functional group transformations.
Potential Applications
While specific applications for {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are not detailed in the available literature, compounds with similar structures are often explored in pharmaceutical research, drug delivery systems, and as intermediates in organic synthesis.
Research Findings
Research on related compounds suggests that such structures can exhibit interesting biological activities and are useful in various chemical transformations. For example, phenylacetic acid derivatives have been studied for their pharmacokinetic properties and potential neurologic effects .
Data Tables
Given the lack of specific data on {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid, we can look at related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid | C20H21NO3 | 323.4 | Pharmaceutical Intermediates |
| Phenylacetic Acid | C8H8O2 | 136.15 | Pharmaceutical Research, Neurologic Effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume